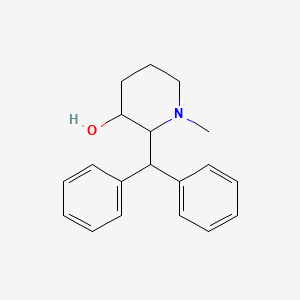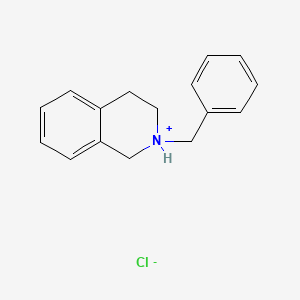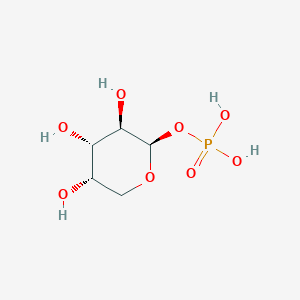
beta-L-Arabinose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Arabinose 1-phosphate: is a phosphorylated sugar derivative, specifically the β-anomer of L-arabinose. It plays a crucial role in various biochemical pathways, particularly in the biosynthesis of nucleotide sugars such as UDP-L-arabinose . This compound is integral to the formation of complex carbohydrates and glycoproteins in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-L-Arabinose 1-phosphate can be synthesized through a multi-step chemical process. One common method involves the reaction of L-arabinose with p-toluenesulfonyl hydrazine to form glycosylsulfonylhydrazide adducts, followed by phosphorylation . This process is facilitated by the use of UDP-sugar pyrophosphorylase enzymes from sources like Arabidopsis thaliana or Bifidobacterium infantis .
Industrial Production Methods: : Industrial production of this compound typically involves enzymatic synthesis due to its specificity and efficiency. The use of recombinant enzymes allows for the production of this compound on a larger scale, meeting the demands of various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: : Beta-L-Arabinose 1-phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The compound can be reduced to form different sugar alcohols.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products: : The major products formed from these reactions include different phosphorylated sugars, sugar alcohols, and other derivatives that are useful in biochemical research and industrial applications .
Scientific Research Applications
Beta-L-Arabinose 1-phosphate has a wide range of applications in scientific research:
Mechanism of Action
Beta-L-Arabinose 1-phosphate exerts its effects primarily through its role in the biosynthesis of nucleotide sugars. It acts as a substrate for enzymes like UDP-sugar pyrophosphorylase, which catalyze the formation of UDP-L-arabinose . This nucleotide sugar is then utilized by glycosyltransferases to incorporate arabinose into polysaccharides and glycoproteins . The molecular targets include various enzymes involved in carbohydrate metabolism and cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Alpha-L-Arabinose 1-phosphate: Another anomer of L-arabinose 1-phosphate with different stereochemistry.
Beta-D-Xylose 1-phosphate: A similar phosphorylated sugar derived from D-xylose.
Beta-D-Glucose 1-phosphate: A common phosphorylated sugar involved in energy metabolism.
Uniqueness: : Beta-L-Arabinose 1-phosphate is unique due to its specific role in the biosynthesis of UDP-L-arabinose, which is crucial for the formation of arabinose-containing polymers in plant cell walls . This distinguishes it from other phosphorylated sugars that may have different roles in metabolism and biosynthesis .
Properties
CAS No. |
50574-25-9 |
|---|---|
Molecular Formula |
C5H11O8P |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-2-1-12-5(4(8)3(2)7)13-14(9,10)11/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4+,5+/m0/s1 |
InChI Key |
ILXHFXFPPZGENN-QMKXCQHVSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![calcium;(3R,5S,6E,8E)-9-(4-fluorophenyl)-3,5-dihydroxy-9-[[[methyl(methylsulfonyl)amino]-[(E)-2-methylpropylideneamino]methylidene]amino]nona-6,8-dienoate;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12805615.png)

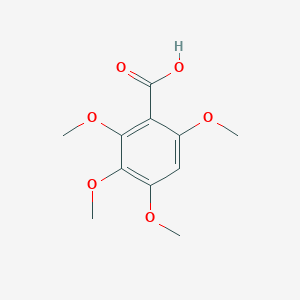
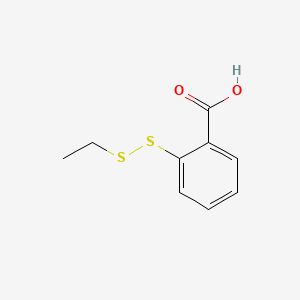
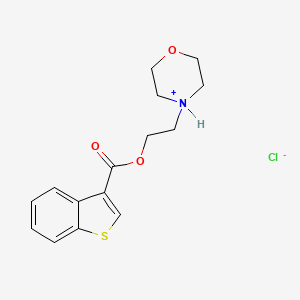
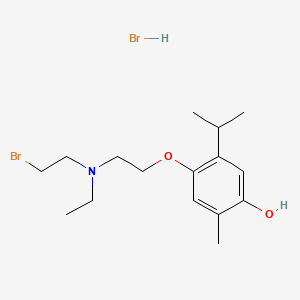
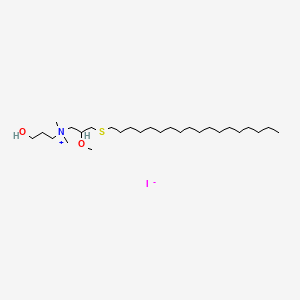
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)

